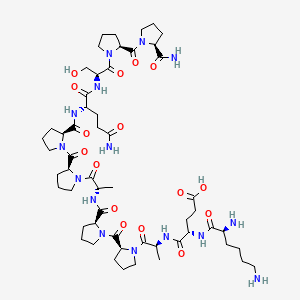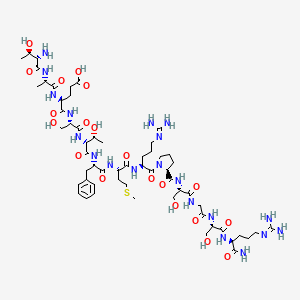
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate” is a chemical compound with the molecular formula C12 H21 N2 O4 S2 and a molecular weight of 321.44 . It is also known as MTSSL . It is a highly reactive thiol-specific spin label .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12 H21 N2 O4 S2 . It is a pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 .Physical And Chemical Properties Analysis
The compound appears as a light yellow solid . It is soluble in DMSO at a concentration of 2 mg/mL .Applications De Recherche Scientifique
Kinetic Resolution of Derivatives : Bálint et al. (2004) demonstrated the kinetic resolution of chiral stable free radicals, including derivatives of 1-oxyl-2,2,5,5-tetramethylpyrrolidine, by lipase-catalyzed enantiomer selective acylation. These derivatives were converted to methanethiosulfonate spin labels, showcasing their potential in biocatalysis and enantiomeric separation processes (Bálint et al., 2004).
Molecular Dynamics Simulation in Proteins : Sezer et al. (2008) studied the nitroxide spin label 1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate (MTSSL) using molecular dynamics simulations. This was done to understand its conformational dynamics when attached to proteins, which is crucial for site-directed spin labeling in protein studies (Sezer et al., 2008).
EPR Spectroscopy and DFT Calculations : Owenius et al. (2001) investigated the influence of solvent polarity and hydrogen bonding on the EPR parameters of MTSSL using EPR spectroscopy and density functional theory (DFT) calculations. This study is significant for understanding the interactions of spin labels with different environments (Owenius et al., 2001).
Probing Local Conformational Changes in Proteins : Hammarström et al. (2001) used spin labels including MTSSL to probe local structural changes in human carbonic anhydrase II during unfolding and aggregation. This highlights the application in studying protein dynamics and interactions (Hammarström et al., 2001).
Thiol-Specific Spin Labeling : Berliner et al. (1982) synthesized a thiol-specific spin label, demonstrating its specificity with the active thiol protease, papain. This is important for specific conformational probing of thiol site structure in proteins (Berliner et al., 1982).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-N-(2-methylsulfonylsulfanylethyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S2/c1-11(2)8-9(12(3,4)14(11)16)10(15)13-6-7-19-20(5,17)18/h8,16H,6-7H2,1-5H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYMTOHZFLDQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)NCCSS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676094 |
Source


|
| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384342-59-0 |
Source


|
| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)



![d[Cha4]AVP](/img/structure/B561571.png)


